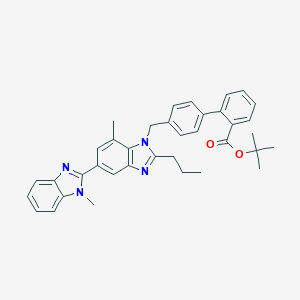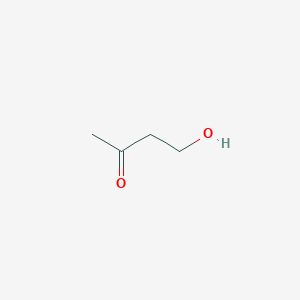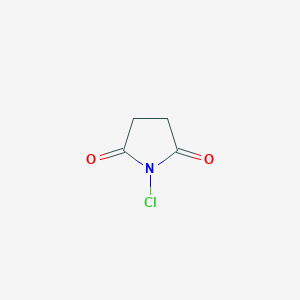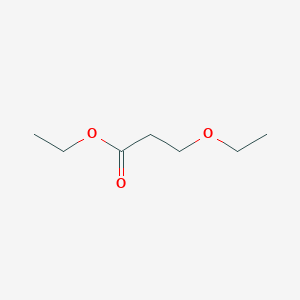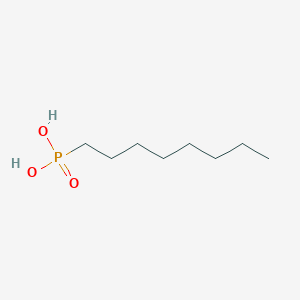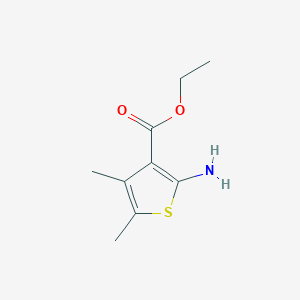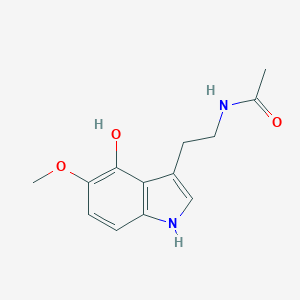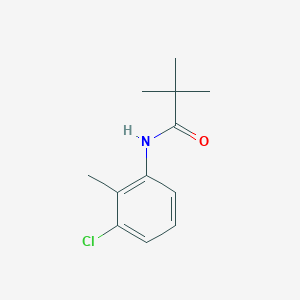
6-甲基-5-庚烯-2-酮
概述
科学研究应用
苏卡酮在科学研究中具有广泛的应用:
化学: 用作合成各种有机化合物的先驱体.
生物学: 充当蚊子引诱剂,有助于研究蚊子的行为和控制.
医学: 在开发蚊子驱避剂和引诱剂中具有潜在应用,用于媒介控制.
工业: 由于其柑橘味,在香料行业中使用.
作用机制
苏卡酮主要通过与气味受体相互作用发挥作用。 在蚊子中,它与气味受体基因Or4结合,使其成为一种有效的引诱剂 。 参与这种相互作用的分子途径对于理解蚊子行为和制定有效的控制策略至关重要 。
生化分析
Biochemical Properties
6-Methyl-5-hepten-2-one plays a significant role in biochemical reactions. It is synthesized from multiple nutrient precursors, such as amino acids, fatty acids, and carotenoids . The compound interacts with various enzymes, proteins, and other biomolecules during its synthesis and metabolism
Cellular Effects
The effects of 6-Methyl-5-hepten-2-one on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these influences are still being studied.
Molecular Mechanism
At the molecular level, 6-Methyl-5-hepten-2-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-5-hepten-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 6-Methyl-5-hepten-2-one can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
6-Methyl-5-hepten-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors during its metabolism This can also include any effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 6-Methyl-5-hepten-2-one within cells and tissues are complex processes. It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
苏卡酮可以通过异戊烯醛和丙酮在催化剂存在下的缩合反应合成 。该过程涉及两个主要步骤:缩合步骤和选择性还原步骤。缩合步骤包括添加丙酮和催化剂,然后滴加异戊烯醛。 选择性还原步骤涉及使用过渡金属催化剂(如钯或铑)进行氢化 。
工业生产方法
在工业环境中,苏卡酮采用类似的方法但以更大的规模生产。 该工艺确保了高摩尔产率和产品含量,苏卡酮纯度可达98.7% 。 使用相转移催化剂和优化的反应条件可确保高效生产 。
化学反应分析
反应类型
苏卡酮会经历各种化学反应,包括还原、氧化和取代。 一个值得注意的反应是它被苏卡酮还原酶催化还原为苏卡醇 。
常用试剂和条件
还原: 苏卡酮可以在苏卡酮还原酶存在下,使用NADH作为还原剂还原为苏卡醇.
氧化: 苏卡酮可以被氧化形成各种产物,具体取决于所使用的氧化剂。
取代: 苏卡酮可以发生取代反应,特别是在羰基处,形成各种衍生物。
主要产物
苏卡醇: 通过苏卡酮的还原形成.
氧化产物: 根据反应条件,可以形成各种氧化衍生物。
相似化合物的比较
属性
IUPAC Name |
6-methylhept-5-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPJGULSIKKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021629 | |
| Record name | 6-Methyl-5-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish liquid with a strong odor; [OECD SIDS], Colourless slightly yellow liquid; strong fatty, green citrus-like odour | |
| Record name | 5-Hepten-2-one, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylhept-5-en-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sulcatone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 6-Methyl-5-hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
72.00 to 73.00 °C. @ 18.00 mm Hg | |
| Record name | Sulcatone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3351 /mg/L @ 20 °C (exp), Insoluble in water; soluble in oils and organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | Sulcatone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 6-Methyl-5-hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.854 | |
| Record name | 6-Methyl-5-hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.75 [mmHg] | |
| Record name | 6-Methylhept-5-en-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
110-93-0, 409-02-9 | |
| Record name | 6-Methyl-5-hepten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylheptenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylheptenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000409029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYL-5-HEPTEN-2-ONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-METHYL-5-HEPTEN-2-ONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hepten-2-one, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-5-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylhept-5-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL HEPTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448353S93V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulcatone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-67 °C | |
| Record name | Sulcatone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6-methyl-5-hepten-2-one commonly known for?
A1: 6-methyl-5-hepten-2-one is a volatile organic compound known for its contribution to the aroma of various fruits, including tomatoes and apples. It imparts fruity, citrus-like, and green notes to their flavor profiles. [, ]
Q2: Is 6-methyl-5-hepten-2-one found naturally in plants?
A2: Yes, 6-methyl-5-hepten-2-one is naturally produced by several plant species, including Osmanthus fragrans, Iris species, and watermelon. It contributes to their characteristic aroma profiles. [, , ]
Q3: How does nitrogen application affect 6-methyl-5-hepten-2-one levels in tomatoes?
A4: Studies show that increasing nitrogen application in cherry tomato plants leads to higher concentrations of 6-methyl-5-hepten-2-one in the fruits. [] This suggests that nitrogen availability can influence the biosynthesis of this volatile compound in plants.
Q4: How is 6-methyl-5-hepten-2-one biosynthesized in plants?
A5: 6-Methyl-5-hepten-2-one is a carotenoid-derived volatile compound. It is generated through the enzymatic cleavage of carotenoids, specifically lycopene, at the 5,6 or 5',6' bond positions. []
Q5: What enzyme is responsible for cleaving lycopene to produce 6-methyl-5-hepten-2-one?
A6: The enzyme responsible for this cleavage is Carotenoid Cleavage Dioxygenase 1 (CCD1). [, ]
Q6: What factors influence the activity of CCD1 in cleaving lycopene?
A7: The activity of CCD1 is influenced by the saturation status between specific carbon atoms in the carotenoid molecule, as well as the presence of methyl groups at particular positions. []
Q7: Can other carotenoids besides lycopene be cleaved by CCD1 to produce 6-methyl-5-hepten-2-one?
A8: No, while CCD1 can cleave various linear and cyclic carotenoids, 6-methyl-5-hepten-2-one production has only been observed from lycopene. []
Q8: What is the role of 6-methyl-5-hepten-2-one in apple superficial scald?
A10: 6-Methyl-5-hepten-2-one is believed to be a product of α-farnesene autoxidation, a process implicated in the development of superficial scald in apples. It is considered a potential biochemical marker for monitoring oxidative stress in apples. []
Q9: Can 6-methyl-5-hepten-2-one formation be reduced in food processing?
A11: Yes, the use of antioxidants like butylated hydroxytoluene and diphenylamine has been shown to significantly reduce the formation of 6-methyl-5-hepten-2-one during the autoxidation of conjugated trienols in apples. []
Q10: What is the molecular formula and weight of 6-methyl-5-hepten-2-one?
A10: The molecular formula of 6-methyl-5-hepten-2-one is C8H14O, and its molecular weight is 126.20 g/mol.
Q11: What are some common reactions involving 6-methyl-5-hepten-2-one?
A11: 6-Methyl-5-hepten-2-one can undergo reactions typical of ketones and alkenes. Some examples include:
- Hydrogenation: The C=O bond can be selectively hydrogenated to produce 6-methyl-5-hepten-2-ol using a copper catalyst. []
- Darzens Condensation: Reaction with methyl chloroacetate can yield α,β-epoxy esters, which can be further converted to 2,6-dimethyl-5-heptenal. []
- Grignard Reaction: Can be used to introduce an alkyl group to the carbonyl carbon. []
- Atmospheric Reactions: Reacts with atmospheric oxidants like OH radicals, NO3 radicals, and ozone, impacting its atmospheric lifetime. []
Q12: What is the significance of phase-transfer catalysis in the synthesis of 6-methyl-5-hepten-2-one?
A14: Phase-transfer catalysts like quaternary ammonium salts facilitate the reaction between acetone and prenyl chloride in a biphasic system (aqueous NaOH and organic phase), improving the yield of 6-methyl-5-hepten-2-one. [, ]
Q13: How does 6-methyl-5-hepten-2-one influence insect behavior?
A13: 6-Methyl-5-hepten-2-one acts as a semiochemical for several insect species:
- Attractant: It attracts the salmon louse (Lepeophtheirus salmonis), the small hive beetle (Aethina tumida), and the dark black chafer (Holotrichia parallela). [, , ]
- Component of Repellent Blend: It is a component of zebra skin odor, which repels the savannah tsetse fly (Glossina pallidipes). []
Q14: What is the role of 6-methyl-5-hepten-2-one in mosquito oviposition?
A16: Research indicates that 6-methyl-5-hepten-2-one, along with dimethyl disulfide and dimethyl trisulfide, is released from suboptimal mosquito breeding habitats. These compounds act as deterrents for gravid Anopheles gambiae females, influencing their oviposition site selection. []
Q15: What analytical methods are used to detect and quantify 6-methyl-5-hepten-2-one?
A15: Several analytical techniques are employed for analyzing 6-methyl-5-hepten-2-one:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used to separate, identify, and quantify 6-methyl-5-hepten-2-one in complex mixtures like plant extracts and food samples. [, , , , , , , ]
- Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is useful for quantifying 6-methyl-5-hepten-2-one based on its retention time and detector response. [, ]
- Gas Chromatography-Olfactometry (GC-O): This method helps determine the odor threshold and perceived intensity of 6-methyl-5-hepten-2-one in various matrices. [, ]
- Solid-Phase Microextraction (SPME): This technique is employed for pre-concentrating volatile compounds like 6-methyl-5-hepten-2-one from headspace samples before GC analysis. [, , ]
- Liquid-Liquid Extraction (LLE): This technique is used to extract 6-methyl-5-hepten-2-one from complex matrices before analysis by GC-MS. []
- Proton Transfer Reaction - Time of Flight - Mass Spectrometry (PTR-ToF-MS): This technique can rapidly measure volatile organic compounds, including 6-methyl-5-hepten-2-one, released from apple tissues during storage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
